N-(3-(2-氧代吡咯啉-1-基)苯基)-2-(间甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The interest in pyrrolidin-2-one derivatives, including N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide, stems from their broad range of biological activities and applications in medicinal chemistry. These compounds have been explored for their potential as pharmacological agents due to their interaction with various biological targets.

Synthesis Analysis

The synthesis of related 1,3,4-trisubstituted pyrrolidin-2-ones typically involves intramolecular cyclisation of N-(2-alken-1-yl)amides, mediated by metal catalysts like Mn(III), leading to diastereomerically pure compounds. This approach has been utilized for creating biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996).

Molecular Structure Analysis

Studies have shown that compounds similar to N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide exhibit complex molecular structures, often determined using X-ray crystallography. These analyses reveal the planarity and conformational preferences of the amide unit within the molecular framework, contributing to the compound's biological activities (Umezono & Okuno, 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidin-2-one derivatives involves various oxidation reactions, leading to a diverse array of products depending on the oxidant and reaction conditions. These reactions are pivotal for modifying the structural framework of these compounds, enhancing their biological efficacy (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug formulation and delivery. Detailed structural and vibrational investigations combining XRD diffraction, FT-IR, and NMR spectroscopies with DFT calculations provide insights into these aspects (Lukose et al., 2015).

Chemical Properties Analysis

The chemical properties, particularly the reactivity towards various biological targets, define the therapeutic potential of pyrrolidin-2-one derivatives. Synthesis routes often aim to introduce functional groups that enhance these interactions, leading to compounds with significant biological activities (Veinberg et al., 2013).

科学研究应用

抗菌和抗真菌活性

研究表明,包括类似于N-(3-(2-氧代吡咯烷-1-基)苯基)-2-(间甲苯基)乙酰胺在内的某些乙酰胺衍生物显示出显著的抗菌活性。例如,已合成了新型磺胺衍生物,表现出对各种菌株的良好抗菌活性,这表明这些化合物在开发新的抗菌剂方面具有潜力(Fahim & Ismael, 2019)。

抗癌活性

一项关注新型5-氧代吡咯烷衍生物合成和生物活性表征的研究报告显示,这些衍生物对多种癌细胞系表现出有希望的抗癌活性。这项研究表明,5-氧代吡咯烷的衍生物,即与N-(3-(2-氧代吡咯烷-1-基)苯基)-2-(间甲苯基)乙酰胺相关的核心结构,可能作为开发抗癌化合物的有吸引力的支架(Kairytė等,2022)。

神经保护性质

GVS-111,一种2-氧代-1-吡咯烷乙酰胺的智力增强剂类似物,已被测试其对人类皮层神经元中的氧化应激的神经保护活性,包括唐氏综合症患者的神经元。该化合物显著增加了神经元存活率,表明其在治疗神经退行性疾病和智力障碍方面具有潜力(Pelsman et al., 2003)。

抗癫痫药物开发

类似于N-(3-(2-氧代吡咯烷-1-基)苯基)-2-(间甲苯基)乙酰胺的结构类似物Levetiracetam通过中枢神经系统膜中的特定结合位点发挥作用,为抗癫痫治疗提供了一种新颖方法。其独特的作用机制使其与传统抗癫痫药物有所区别,突显了结构类似物在发现新的治疗剂中的重要性(Noyer et al., 1995)。

抗菌耐药性调节

与感兴趣的化合物具有功能相似性的吖啶-10(9H)-基-N-苯基乙酰胺已被合成并评估其在调节癌症治疗中的多药耐药性方面的潜力。某些衍生物对癌细胞系表现出显著的细胞毒性,并显示出作为多药耐药性调节剂的潜力,突显了类似化合物有助于克服癌症治疗中的药物耐药性的潜力(Kumar et al., 2014)。

作用机制

Target of Action

Similar compounds have been found to targetthrombin and factor Xa . These proteins play crucial roles in the coagulation cascade, which is responsible for blood clotting.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in a decrease in the activity of thrombin and factor Xa, leading to a reduction in blood clot formation .

Biochemical Pathways

The inhibition of thrombin and factor Xa disrupts the coagulation cascade, affecting downstream effects such as the conversion of fibrinogen to fibrin, a key step in blood clot formation . This can lead to a decrease in the risk of thromboembolic events.

Pharmacokinetics

Similar compounds have shown potent in vivo activity in a rat model of venous thrombosis following intravenous and oral administration . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the activity of thrombin and factor Xa, leading to a reduction in blood clot formation . This can result in a decreased risk of thromboembolic events, such as deep vein thrombosis and pulmonary embolism.

属性

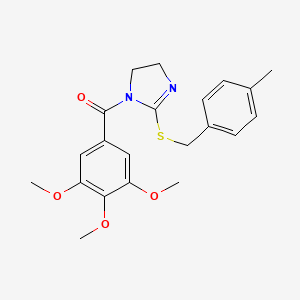

IUPAC Name |

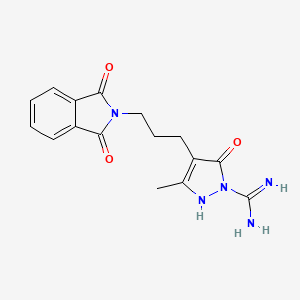

2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14-5-2-6-15(11-14)12-18(22)20-16-7-3-8-17(13-16)21-10-4-9-19(21)23/h2-3,5-8,11,13H,4,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAITRUCGKFTSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2486945.png)

![N-(1-cyanocyclopentyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2486949.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)

![[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol](/img/structure/B2486954.png)

![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)

![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)